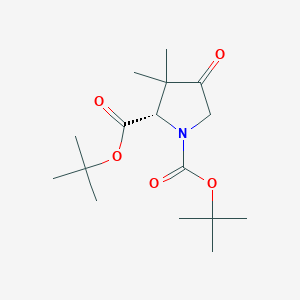
(S)-di-tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that is often used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a pyrrolidine ring with tert-butyl and dimethyl substituents, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl dicarbonate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized pyrrolidine derivatives .
科学的研究の応用
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate involves its ability to act as a protecting group for amines. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
類似化合物との比較
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines, similar to Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate.
Di-tert-butyl peroxide: An oxidizing agent used in radical reactions and polymerization processes.
Butylated hydroxytoluene: An antioxidant used in food and industrial applications.
Uniqueness
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific structure, which combines the protective properties of tert-butyl groups with the reactivity of a pyrrolidine ring. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
特性
分子式 |
C16H27NO5 |
|---|---|
分子量 |
313.39 g/mol |
IUPAC名 |
ditert-butyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H27NO5/c1-14(2,3)21-12(19)11-16(7,8)10(18)9-17(11)13(20)22-15(4,5)6/h11H,9H2,1-8H3/t11-/m1/s1 |
InChIキー |
SFMXNWPUYIFXIV-LLVKDONJSA-N |
異性体SMILES |
CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)



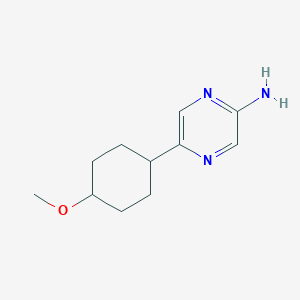
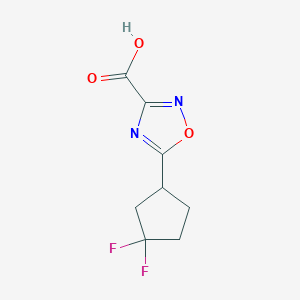
![{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319310.png)
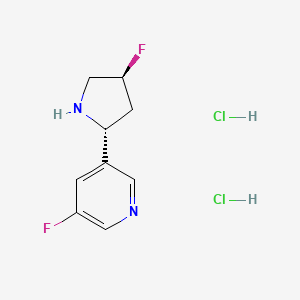
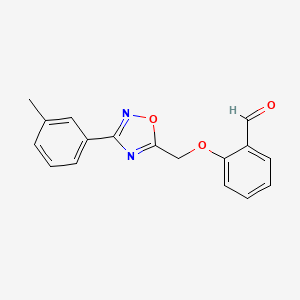
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B13319316.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13319317.png)
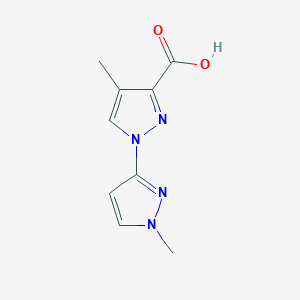
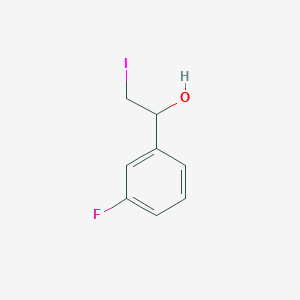
![(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B13319344.png)
